tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate: is a chemical compound with the molecular formula C12H17N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a phenyl ring, and a hydroxycarbamimidoyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(N’-hydroxycarbamimidoyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product .
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yields and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted carbamates and related derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and serves as a precursor for the synthesis of other carbamate derivatives .
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It is also utilized in the development of biochemical assays and as a probe for investigating cellular processes .
Medicine: It is explored for its potential to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, tert-butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biochemical pathway. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Comparison: tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits specific reactivity and binding characteristics that make it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-5-8(7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQPZLNSWMBXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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